1-(5-Fluoropyridin-3-yl)ethane-1-thiol 1-(5-Fluoropyridin-3-yl)ethane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17839615
InChI: InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
SMILES:
Molecular Formula: C7H8FNS
Molecular Weight: 157.21 g/mol

1-(5-Fluoropyridin-3-yl)ethane-1-thiol

CAS No.:

Cat. No.: VC17839615

Molecular Formula: C7H8FNS

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Fluoropyridin-3-yl)ethane-1-thiol -

Specification

Molecular Formula C7H8FNS
Molecular Weight 157.21 g/mol
IUPAC Name 1-(5-fluoropyridin-3-yl)ethanethiol
Standard InChI InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3
Standard InChI Key IEGLZWCXOAUKPZ-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC(=CN=C1)F)S

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom at the 5-position and an ethane-1-thiol group at the 3-position. Key structural data include:

PropertyValueSource
Molecular FormulaC₇H₈FNS
Molecular Weight157.21 g/mol
SMILESCC(S)c1cncc(F)c1
IUPAC Name1-(5-Fluoropyridin-3-yl)ethane-1-thiol

The fluorine atom induces electron-deficient characteristics in the pyridine ring, enhancing electrophilic substitution reactivity. The thiol group (-SH) provides nucleophilic functionality for conjugation reactions .

Synthesis and Reactivity

Functionalization Reactions

The thiol group participates in:

  • Oxidation: Forms sulfonic acids or disulfides under oxidative conditions (e.g., H₂O₂) .

  • Conjugation: Reacts with maleimides, iodoacetamides, or vinyl sulfones for bioconjugation . Example:
    1-(5-Fluoropyridin-3-yl)ethane-1-thiol+Maleimide-PEGThioether conjugate\text{1-(5-Fluoropyridin-3-yl)ethane-1-thiol} + \text{Maleimide-PEG} \rightarrow \text{Thioether conjugate}
    This reaction is critical for antibody-drug conjugate (ADC) synthesis .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane .

  • Stability: Susceptible to oxidation; requires storage under inert atmospheres at 2–8°C .

Computational Predictions

ParameterValueMethod
LogP (Partition Coefficient)1.42XLOGP3
Topological Polar Surface Area38.91 ŲSILICOS-IT
Hydrogen Bond Donors1PubChem

Applications in Research

Bioconjugation Chemistry

  • Prosthetic Groups: Used for site-specific radiolabeling of cysteine residues in proteins and peptides . For example, conjugation with ¹⁸F-labeled maleimides enables PET imaging probes .

  • Antibody Modification: Enhances tumor-targeting efficiency in ADCs by controlling drug-to-antibody ratios .

Agrochemical Development

  • Pesticide Intermediates: Patent US8901153B2 highlights fluoropyridine-thiol derivatives as key intermediates in neonicotinoid-like insecticides targeting acetylcholine receptors .

Materials Science

  • Self-Assembled Monolayers (SAMs): The thiol group anchors fluoropyridine derivatives to gold surfaces for biosensor fabrication .

ParameterValueSource
GHS PictogramWarning (GHS07)
Hazard StatementsH315, H319, H320
Precautionary MeasuresP264, P280, P305+P351+P338

Future Directions

  • Drug Delivery Systems: Explore thiol-mediated cellular uptake mechanisms for targeted cancer therapies .

  • Green Synthesis: Develop catalytic methods using Au or Pd nanoparticles to improve synthetic efficiency .

  • Environmental Impact Studies: Assess biodegradation pathways to address ecotoxicity concerns .

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